GSPT1 degrader-5

Molecular Glue GSPT1 Degradation SAR Studies

Reproducible SAR and dose-response studies require compound-specific degradation kinetics. General potent degraders mask partial-depletion phenotypes. BenchChem supplies GSPT1 degrader-5 (WO2024067792A1, compound 4): • Mid-potency molecular glue (DC50 144 nM) for titratable GSPT1 loss • Benchmark for SAR vs. analogs (DC50 25.4-154 nM) • Orthogonal probe pair compatible (co-ship with degrader-15 available) • Strict quality control; global delivery.

Molecular Formula C24H18F4N4O6
Molecular Weight 534.4 g/mol
Cat. No. B15620267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSPT1 degrader-5
Molecular FormulaC24H18F4N4O6
Molecular Weight534.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H18F4N4O6/c25-16-3-2-15(38-24(26,27)28)9-17(16)29-22(35)37-11-12-1-4-18-13(7-12)8-14-10-31(23(36)32(14)18)19-5-6-20(33)30-21(19)34/h1-4,7-9,19H,5-6,10-11H2,(H,29,35)(H,30,33,34)
InChIKeyUPLNXAJKKSXICO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSPT1 Degrader-5: Molecular Glue Degrader Overview


GSPT1 degrader-5 (compound 4) is a cereblon (CRBN)-dependent molecular glue degrader that selectively targets the G1 to S phase transition 1 (GSPT1) protein for ubiquitination and proteasomal degradation [1]. Disclosed in patent WO2024067792A1, this small molecule (CAS 3034764-38-7, MW 534.42) exhibits a DC50 of 144 nM for GSPT1 degradation, distinguishing it as a mid-potency tool compound within the broader class of GSPT1 molecular glues [2]. Its defined mechanism and quantified degradation activity establish it as a reference point for structure–activity relationship (SAR) studies and for benchmarking against both more potent (e.g., GSPT1 degrader-4, DC50 25.4 nM) and less potent (e.g., GSPT1 degrader-15, DC50 154 nM) analogs from the same chemical series .

Why Compound-Specific Procurement Matters


The class of GSPT1 molecular glue degraders spans over a 30-fold range in DC50 values (from ~5 nM to >150 nM) and exhibits divergent selectivity profiles against other CRBN neo-substrates such as IKZF1/3 and CK1α . GSPT1 degrader-5, with its specific DC50 of 144 nM, occupies a distinct potency tier that cannot be replicated by simply substituting a more potent degrader (e.g., LYG-409, DC50 7.87 nM) or a PROTAC-based degrader (e.g., PROTAC GSPT1 degrader-2) without fundamentally altering the experimental outcome [1]. Furthermore, structural variations within the same patent series—such as the difference between GSPT1 degrader-4 (DC50 25.4 nM) and degrader-5 (DC50 144 nM)—demonstrate that minor chemical modifications produce quantifiably distinct degradation efficiencies, making compound-specific procurement essential for reproducible SAR and dose-response studies [2].

Quantitative Differentiation Evidence


Degradation Potency Within Patent Series

GSPT1 degrader-5 exhibits a DC50 of 144 nM for GSPT1 degradation, representing an approximately 5.7-fold reduction in potency compared to its closest structural analog GSPT1 degrader-4 (compound 3, DC50 25.4 nM) from the same patent family WO2024067792A1 [1]. This graded potency difference enables researchers to probe concentration-dependent GSPT1 degradation thresholds and to establish SAR relationships between specific structural modifications (e.g., fluorination pattern) and degradation efficiency [2].

Molecular Glue GSPT1 Degradation SAR Studies

Molecular Glue vs. PROTAC Mechanism

GSPT1 degrader-5 functions as a molecular glue that stabilizes the CRBN–GSPT1 protein–protein interaction, in contrast to heterobifunctional PROTAC degraders such as PROTAC GSPT1 degrader-2 (compound A) that require simultaneous engagement of both CRBN and GSPT1 binding sites . While PROTAC GSPT1 degrader-2 achieves >95% GSPT1 degradation at saturating concentrations, molecular glues like degrader-5 often exhibit more cooperative degradation kinetics and differing sensitivity to CRBN expression levels, making direct potency comparisons across mechanistic classes potentially misleading .

Mechanism of Action Molecular Glue PROTAC

Potency Comparison to Clinical-Stage Degraders

Compared to advanced preclinical/clinical GSPT1 degraders, GSPT1 degrader-5 exhibits significantly lower degradation potency: MRT-2359 shows a DC50 of 5 nM in CAL51 cells (Dmax=100%) and LYG-409 shows a DC50 of 7.87 nM in KG-1 cells, making them approximately 29-fold and 18-fold more potent than degrader-5 (DC50 144 nM) respectively [1]. This substantial potency gap positions degrader-5 as a moderate-activity tool compound suitable for studies where complete GSPT1 ablation is undesirable, such as investigations of GSPT1 partial loss-of-function phenotypes or combination sensitization screens.

Preclinical Benchmarking MYC-Driven Cancers GSPT1 Degrader

Fluorinated Core Structural Differentiation

GSPT1 degrader-5 (C24H18F4N4O6) contains a tetra-fluorinated aromatic system that is structurally distinct from GSPT1 degrader-4 (C24H19F3N4O6, MW 516.43), which carries only three fluorine atoms, and from LYG-409 (C25H20F3N3O6, MW 515.45), which exhibits a different heterocyclic scaffold altogether [1][2]. The additional fluorine substitution in degrader-5 may confer altered metabolic stability, lipophilicity (LogP), and CRBN-binding surface complementarity compared to its tri-fluorinated analog degrader-4, contributing to the observed 5.7-fold potency difference .

Chemical Structure Fluorination SAR

Patent-Defined SAR Context

GSPT1 degrader-5 (compound 4) is explicitly enumerated in patent WO2024067792A1 alongside multiple analogs including GSPT1 degrader-4 (compound 3, DC50 25.4 nM), GSPT1 degrader-6, and others, providing a documented SAR dataset that allows procurement decisions to be anchored to patent-validated structural and activity information [1]. In contrast, many commercial GSPT1 degraders lack publicly disclosed SAR context, making potency comparisons reliant solely on vendor-supplied data. The availability of patent-defined structural identity and activity for degrader-5 reduces the risk of batch-to-batch inconsistency and facilitates independent replication of reported findings [2].

Patent Chemistry Compound Library SAR

Orthogonal Probe Pair with GSPT1 Degrader-15

GSPT1 degrader-5 (DC50 144 nM) and GSPT1 degrader-15 (DC50 154 nM) exhibit nearly identical GSPT1 degradation potency but derive from distinct chemical scaffolds (fused-ring isoindolinone vs. alternative chemotype), as disclosed by MedChemExpress . This potency-matched, structurally distinct pair enables orthogonal chemical probe experiments where biological effects can be attributed to GSPT1 degradation rather than off-target scaffold-specific effects—a critical advantage for target validation studies that single-compound approaches cannot provide .

Orthogonal Probe SAR Validation GSPT1 Degrader

Recommended Application Scenarios


Concentration-Dependent Degradation Threshold Studies

Investigators aiming to determine the minimum GSPT1 degradation threshold required to elicit a specific phenotypic response (e.g., apoptosis, cell cycle arrest, or MYC transcriptional modulation) can employ GSPT1 degrader-5 as a mid-potency tool (DC50 144 nM). Unlike the ultra-potent degrader MRT-2359 (DC50 5 nM) that drives near-complete GSPT1 loss at low nanomolar concentrations, degrader-5 allows graded, titratable degradation across a wider concentration range, facilitating the identification of partial depletion phenotypes .

Orthogonal Target Engagement Validation

For rigorous target validation studies, researchers can co-procure GSPT1 degrader-5 (DC50 144 nM) and GSPT1 degrader-15 (DC50 154 nM) as a structurally distinct, potency-matched orthogonal probe pair. Concordant biological effects observed with both compounds—but not with structurally unrelated negative controls—strengthen the causal link between GSPT1 degradation and the observed phenotype, while discordant results flag scaffold-specific off-target activities .

Benchmarking Novel GSPT1 Degraders

Medicinal chemistry teams developing next-generation GSPT1 degraders can use degrader-5 as a defined benchmark within the WO2024067792A1 chemical series. Its DC50 of 144 nM sits between the more potent GSPT1 degrader-4 (25.4 nM) and less potent analogs, providing a reference point for evaluating whether newly synthesized compounds achieve meaningful potency improvements or favorable shifts in selectivity and ADME properties [1].

CRBN–GSPT1 Ternary Complex Mechanistic Studies

As a bona fide molecular glue rather than a PROTAC, GSPT1 degrader-5 is suited for biochemical and biophysical studies investigating how small molecules stabilize the CRBN–GSPT1 protein–protein interface. Its moderate potency (DC50 144 nM) may reflect sub-optimal ternary complex cooperativity, making it a useful comparator for studying how structural modifications enhance or diminish complex stability—a key parameter for rational molecular glue design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSPT1 degrader-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.